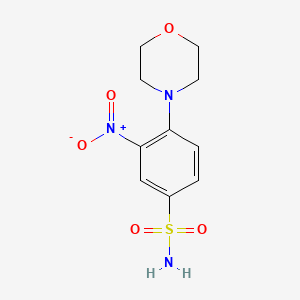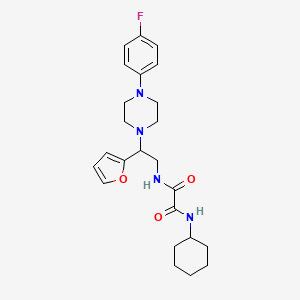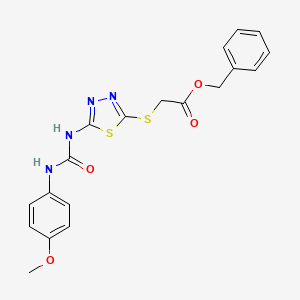
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, is a synthetic molecule that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 210.26 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic compound, and is used as a building block for the synthesis of other compounds. 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has a wide range of applications in the fields of biochemistry and physiology, and is being researched for its potential therapeutic applications.
科学的研究の応用
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which has been used in the synthesis of a variety of heterocyclic compounds. It has also been used in the synthesis of other biologically active molecules, such as the anti-epileptic agent lamotrigine. In addition, it has been used in the synthesis of a variety of other compounds, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one is not well understood. However, it is believed to interact with a variety of enzymes, receptors, and other proteins in the body, which may be responsible for its various biological effects. In particular, it is believed to interact with the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anticonvulsant, anti-inflammatory, and anti-oxidant activities. It has also been shown to have analgesic, anti-depressant, and anti-anxiety activities. In addition, it has been shown to have immunomodulatory and neuroprotective effects.
実験室実験の利点と制限
The use of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one in lab experiments has a number of advantages. It is a relatively simple and inexpensive molecule to synthesize, and its high purity makes it ideal for use in experiments. In addition, its wide range of biological activities makes it a useful tool for studying a variety of biological processes. However, it also has some limitations. For example, its solubility in water is limited, making it difficult to work with in aqueous solutions.
将来の方向性
Given the wide range of biological activities of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one, there are a number of potential future directions for research. For example, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-epileptic or anti-depressant drug. In addition, further research could be conducted to explore its potential use as an immunomodulator or neuroprotector. Finally, further research could be conducted to explore its potential use as an agrochemical or pharmaceutical.
合成法
The synthesis of 5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-onedimethyl-1,2-dihydroisoquinolin-3(4H)-one begins with the reaction of 4-methyl-2-nitroaniline and ethyl bromoacetate in the presence of sodium ethoxide. This reaction yields 5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one, which can then be purified by recrystallization. This method is simple and efficient, and produces a high yield of the desired product.
特性
IUPAC Name |
5-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZOGSJSUCFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)
![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)